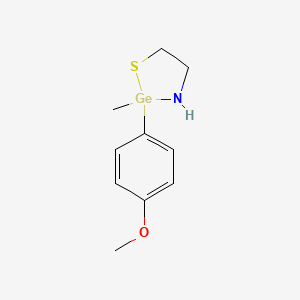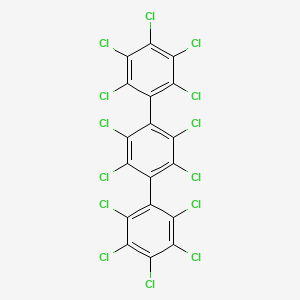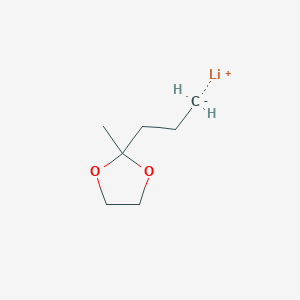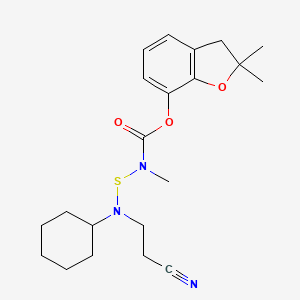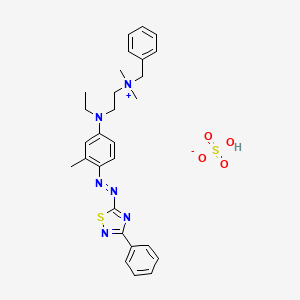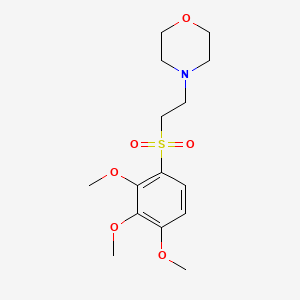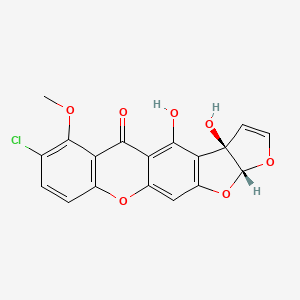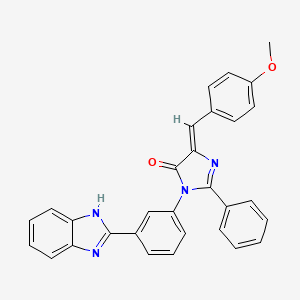
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.
Cyclization reactions: Forming the imidazolone ring through intramolecular cyclization.
Functional group modifications: Introducing various substituents to the core structure through reactions such as alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Imidazol-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazolone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4H-Imidazol-4-one derivatives have a wide range of scientific research applications, including:
Medicinal chemistry: Potential use as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: Application in the development of novel materials with unique properties, such as conductive polymers or photoactive compounds.
Organic synthesis: Use as intermediates in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4H-Imidazol-4-one derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interactions: Binding to nucleic acids and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
4H-Imidazol-4-one derivatives can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their antifungal and antibacterial activities.
Benzimidazole derivatives: Used as anthelmintic and antiviral agents.
Oxazolone derivatives: Known for their anti-inflammatory and analgesic properties.
The uniqueness of 4H-Imidazol-4-one derivatives lies in their specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Propriétés
Numéro CAS |
90660-89-2 |
|---|---|
Formule moléculaire |
C30H22N4O2 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(5Z)-3-[3-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C30H22N4O2/c1-36-24-16-14-20(15-17-24)18-27-30(35)34(29(33-27)21-8-3-2-4-9-21)23-11-7-10-22(19-23)28-31-25-12-5-6-13-26(25)32-28/h2-19H,1H3,(H,31,32)/b27-18- |
Clé InChI |
XKNBCLJJCCNQNI-IMRQLAEWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


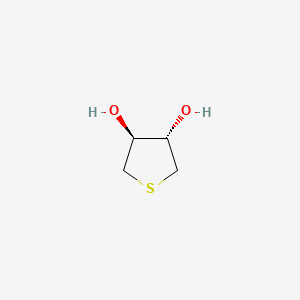
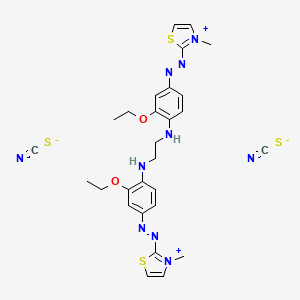
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
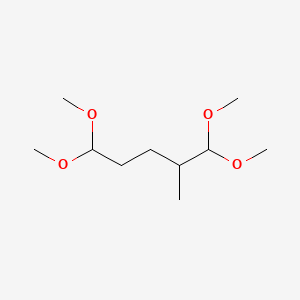
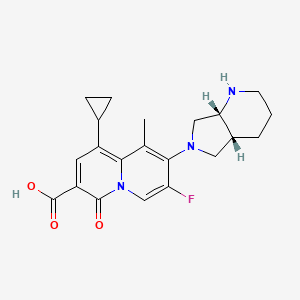
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
